Structural Differentiation from Lead PORCN Inhibitor GNF-6231: Absence of Potency-Conferring Substituents
N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide differs from the optimized PORCN inhibitor GNF-6231 (CAS 1243245-18-2) by lacking (i) the N-acetylpiperazine substituent on the pyridine ring, (ii) the 2'-fluoro group, and (iii) the 3-methyl group on the bipyridine core. In the published SAR series, GNF-6231 achieves an IC50 of 0.8 nM in the Wnt secretion co-culture assay, whereas the unoptimized screening hit GNF-1331, which more closely resembles the target compound in substitution pattern, exhibits an IC50 of 12 nM—a 15-fold reduction in potency [1]. No direct IC50 data are available for the target compound; however, its minimal substitution pattern predicts significantly reduced PORCN affinity relative to GNF-6231.
| Evidence Dimension | Wnt secretion co-culture reporter gene assay IC50 |
|---|---|
| Target Compound Data | Not available (no published data) |
| Comparator Or Baseline | GNF-6231: IC50 = 0.8 nM; GNF-1331 (screening hit): IC50 = 12 nM |
| Quantified Difference | GNF-1331 (structurally closer to target compound) is 15-fold less potent than GNF-6231; target compound likely shows further reduction |
| Conditions | Wnt3a co-culture reporter gene assay in HEK293 cells |
Why This Matters
This structural comparison establishes that the target compound is not a potency-optimized PORCN inhibitor and should not be procured as a substitute for GNF-6231 or WNT974 in Wnt pathway studies.
- [1] Cheng D, Liu J, Han D, et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med Chem Lett. 2016;7(7):676-680. doi:10.1021/acsmedchemlett.6b00038 View Source
